molecular formula C16H23NO3 B13501348 Benzyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate

Benzyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate

Cat. No.: B13501348
M. Wt: 277.36 g/mol
InChI Key: VPMNQUHLVBKGSY-UHFFFAOYSA-N
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Description

Benzyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate is an organic compound with the molecular formula C16H23NO3 and a molecular weight of 277.36 g/mol . This compound is a carbamate derivative, which is a class of compounds known for their diverse applications in organic synthesis, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate typically involves the reaction of benzyl chloroformate with 1-hydroxy-3-methylcyclohexylmethanol in the presence of a base such as triethylamine . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product is achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Benzyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.

    Reduction: LiAlH4, ether as solvent, reflux conditions.

    Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like DMF (Dimethylformamide), elevated temperatures.

Major Products:

Scientific Research Applications

Benzyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to the inhibition of enzyme activity. This mechanism is similar to that of other carbamate-based inhibitors used in medicine and agriculture .

Comparison with Similar Compounds

Uniqueness: Benzyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate is unique due to its specific structural features, including the cyclohexyl ring and the hydroxyl group, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for targeted applications in research and industry .

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

benzyl N-[(1-hydroxy-3-methylcyclohexyl)methyl]carbamate

InChI

InChI=1S/C16H23NO3/c1-13-6-5-9-16(19,10-13)12-17-15(18)20-11-14-7-3-2-4-8-14/h2-4,7-8,13,19H,5-6,9-12H2,1H3,(H,17,18)

InChI Key

VPMNQUHLVBKGSY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(CNC(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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